Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- is an organic compound with the molecular formula C8H5BrF2 It is a halogenated derivative of benzene, characterized by the presence of bromine, fluorine, and difluoroethenyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1,1-difluoroethene followed by a coupling reaction with a fluorobenzene derivative. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where bromine and fluorine are introduced to the benzene ring under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- involves its interaction with molecular targets through halogen bonding and other intermolecular forces. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical pathways. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,2-difluoroethenylbenzene
- 2-Bromo-2,2-difluoroethenylbenzene
- 2-Bromo-1,1-difluoro-2-phenylethene
Uniqueness
Benzene, 1-(1-bromo-2,2-difluoroethenyl)-4-fluoro- is unique due to the specific arrangement of bromine, fluorine, and difluoroethenyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
769147-00-4 |
---|---|
Molekularformel |
C8H4BrF3 |
Molekulargewicht |
237.02 g/mol |
IUPAC-Name |
1-(1-bromo-2,2-difluoroethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H4BrF3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4H |
InChI-Schlüssel |
JJKKUOALAFNYNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.